molecular formula C17H24N2O6 B556972 (R)-4-(Boc-amino)-3-(Z-amino)butyric acid CAS No. 108919-51-3

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid

Cat. No. B556972
M. Wt: 352,39 g/mole
InChI Key: KUMMZCONPFBQTC-CYBMUJFWSA-N
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Description

Boc-amino acids are a type of protected amino acids commonly used in peptide synthesis . They have a tert-butoxycarbonyl (Boc) group attached to the amino group, which serves to protect the reactive amino group during peptide bond formation . Similarly, Z-amino acids have a benzyloxycarbonyl (Z) group attached to the amino group for protection .


Molecular Structure Analysis

The molecular structure of Boc-amino acids and Z-amino acids includes the core structure of the amino acid, with the addition of the Boc or Z protecting group . The specific molecular structure of “®-4-(Boc-amino)-3-(Z-amino)butyric acid” is not available in the sources I found.

Scientific Research Applications

  • The use of α-amino acids, like 2-amino-4-(3-pyridyl)butyric acid, in peptide synthesis is a common application. These compounds can be synthesized and resolved for use in constructing peptides with specific inhibitory properties, such as weak inhibitors of human leucocytic elastase (Ratcliffe, Young, & Stein, 1985).

  • Efficient synthesis methods have been developed for related compounds, such as 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid, which is useful in creating novel molecules with potential medicinal applications (Pan et al., 2015).

  • Perfluoro-tert-butyl 4-hydroxyproline, synthesized as Fmoc-, Boc-, and free amino acids, demonstrates unique conformational preferences in peptides, highlighting its use in sensitive applications like 19F NMR in probes and medicinal chemistry (Tressler & Zondlo, 2014).

  • N-tert-Butoxycarbonylation of amines using H3PW12O40 showcases a method for protecting amines, which is crucial in peptide synthesis. This method is efficient for creating N-Boc derivatives used in Merrifield’s solid-phase peptide synthesis (Heydari et al., 2007).

  • The solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in various solvents has been studied, providing valuable data for its use in pharmaceutical formulations (Fan et al., 2016).

  • Unnatural amino acids like 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid (ATPC) are explored for their potential as building blocks in peptidomimetics, demonstrating the versatility of these compounds (Bissyris et al., 2005).

  • The synthesis of novel unnatural amino acids like 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) for use in peptidomimetics and combinatorial chemistry highlights the role of these compounds in creating new therapeutic molecules (Pascal et al., 2000).

properties

IUPAC Name

(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-13(9-14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMMZCONPFBQTC-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50541352
Record name (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid

CAS RN

108919-51-3, 96186-30-0
Record name (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-beta-Benzyloxycarbonyl-N-gamma-(t-butyloxycarbonyl)-L-3,4-diaminobutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-beta-Benzyloxycarbonyl-N-gamma-(t-butyloxycarbonyl)-D-3,4-diaminobutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AE Hargrove, JA Raskatov, JL Meier… - Journal of medicinal …, 2012 - ACS Publications
To optimize the biological activity of pyrrole–imidazole polyamide DNA-binding molecules, we characterized the aggregation propensity of these compounds through dynamic light …
Number of citations: 52 pubs.acs.org
PIP Aggregates - Citeseer
To optimize the biological activity of pyrrole–imidazole polyamide DNA-binding molecules, we characterized the aggregation propensity of these compounds through dynamic light …
Number of citations: 2 citeseerx.ist.psu.edu
JA Raskatov, AE Hargrove, AY So… - Journal of the American …, 2012 - ACS Publications
The pharmacokinetic properties of three pyrrole-imidazole (Py-Im) polyamides of similar size and Py-Im content but different shape were studied in the mouse. Remarkably, hairpin and …
Number of citations: 44 pubs.acs.org

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